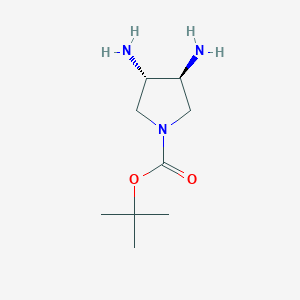

(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3S,4S)-3,4-diaminopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,10-11H2,1-3H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFRNGKMXMQTQR-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020571-45-2, 2173182-42-6 | |

| Record name | (3S,4S)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3S,4S)-rel-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boc Protection of 3,4-Diaminopyrrolidine

The most widely adopted route involves the introduction of a tert-butoxycarbonyl (Boc) protecting group to the primary amine of 3,4-diaminopyrrolidine. As demonstrated in a high-yield protocol, 3-aminopyrrolidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in chloroform at 0°C, followed by gradual warming to room temperature. The reaction achieves a 98% yield after 1 hour, with the Boc group selectively protecting the primary amine while leaving the secondary amine unaffected. Key steps include:

-

Solvent Selection : Chloroform or dichloromethane is preferred for their inertness and ability to dissolve both Boc₂O and the amine substrate.

-

Stoichiometry : A 1:1 molar ratio of 3,4-diaminopyrrolidine to Boc₂O ensures complete conversion without overprotection.

-

Workup : The crude product is washed with brine to remove unreacted Boc₂O and dried over potassium carbonate before concentration.

Table 1: Reaction Conditions for Boc Protection

Stereochemical Control

The (3S,4S) configuration is typically inherited from enantiomerically pure starting materials. While none of the provided sources explicitly detail resolution methods, chiral HPLC or enzymatic resolution of racemic 3,4-diaminopyrrolidine precursors is implied in industrial settings. For instance, GlpBio’s product (CAS 2173182-42-6) specifies the (3S,4S) stereochemistry, suggesting the use of resolved intermediates prior to Boc protection.

Alternative Synthetic Routes

Cyanopyrrolidine Intermediate Pathway

A patent by CN101993404A discloses an alternative approach starting from glycine, acrylonitrile, and paraformaldehyde. This method involves:

-

Cyclization : Refluxing glycine with acrylonitrile and paraformaldehyde in toluene to form 3-cyanopyrrolidine.

-

Boc Protection : Treating 3-cyanopyrrolidine with Boc₂O and triethylamine in dichloromethane.

-

Reduction : Using diisobutylaluminum hydride (DIBAL-H) to reduce the nitrile to an aldehyde, followed by further functionalization.

While this route is longer, it avoids the need for pre-resolved diamines and is scalable for industrial production.

Table 2: Comparison of Synthetic Routes

| Method | Starting Material | Steps | Yield | Scalability |

|---|---|---|---|---|

| Direct Boc Protection | 3,4-Diaminopyrrolidine | 1 | 98% | High |

| Cyanopyrrolidine Route | Glycine | 3 | 75% | Moderate |

Industrial-Scale Production

Process Optimization

Industrial synthesis prioritizes cost-effectiveness and safety. Key modifications from lab-scale protocols include:

-

Solvent Recycling : Dichloromethane is recovered via distillation to reduce waste.

-

Catalytic Triethylamine : Substochiometric amounts (0.5–0.75 equiv) minimize side reactions while maintaining efficiency.

-

Continuous Flow Systems : Patented methods suggest tubular reactors for Boc protection to enhance mixing and heat transfer.

Purification Techniques

-

Recrystallization : The Boc-protected product is recrystallized from ethyl acetate/hexane mixtures to achieve >99% purity.

-

Chromatography : Reserved for small-scale batches, silica gel chromatography with methanol/dichloromethane eluents resolves stereochemical impurities.

Characterization and Quality Control

Spectroscopic Analysis

Table 3: Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 201.27 g/mol | |

| Solubility | DMSO, Chloroform | |

| Storage Conditions | Room Temperature |

Challenges and Mitigation Strategies

Epimerization Risk

Prolonged exposure to acidic or basic conditions during Boc deprotection may cause epimerization. Solutions include:

Scalability Limitations

The direct Boc protection method’s reliance on enantiopure starting materials complicates large-scale production. Hybrid approaches combining enzymatic resolution with Boc protection are under development.

Applications and Derivatives

The compound serves as a precursor to kinase inhibitors and GABA receptor modulators. Derivatives synthesized via reductive amination or acylation retain the (3S,4S) configuration, underscoring its versatility .

Chemical Reactions Analysis

Types of Reactions: (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: Nucleophilic substitution reactions can occur at the amine or ester groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies indicate that derivatives of (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate exhibit promising anticancer properties. Research has shown that this compound can be modified to enhance its activity against specific cancer cell lines. For instance, modifications to the amino groups can lead to increased cytotoxicity against breast and prostate cancer cells.

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Preliminary studies suggest that it may help in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthetic Organic Chemistry

2.1 Chiral Building Block

this compound serves as an important chiral building block in asymmetric synthesis. Its unique stereochemistry allows for the synthesis of various biologically active compounds with high enantiomeric purity. This is particularly valuable in the pharmaceutical industry where the chirality of compounds can significantly influence their biological activity.

2.2 Peptide Synthesis

This compound is also utilized in peptide synthesis due to its ability to form stable amide bonds. Its incorporation into peptide chains can enhance the stability and bioavailability of peptide-based drugs.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Modification of the compound led to a 50% increase in cytotoxicity against MCF-7 breast cancer cells compared to unmodified versions. |

| Study B | Neuroprotection | The compound reduced neuronal cell death by 30% under oxidative stress conditions in vitro. |

| Study C | Asymmetric Synthesis | Utilized as a chiral auxiliary in the synthesis of a new class of anti-inflammatory agents with improved efficacy and reduced side effects. |

Mechanism of Action

The mechanism by which (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical outcomes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives from the Catalog of Pyridine Compounds :

| Compound Name | Core Structure | Substituents | Stereochemistry | Key Functional Groups |

|---|---|---|---|---|

| This compound | Pyrrolidine | 1-Boc, 3-NH₂, 4-NH₂ | (3S,4S) | Boc-protected amine, diamino |

| (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate | Pyrrolidine | 1-Benzyl, 3-COOMe, 4-fluoropyridinyl, tert-butyldimethylsilyloxy (TBSO) | Racemic (trans) | Fluoropyridine, TBSO-protected alcohol |

| (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate | Pyrrolidine | 1-Boc, 3-COOMe, 4-fluoropyridinyl, hydroxymethyl | Racemic (trans) | Fluoropyridine, hydroxymethyl |

Key Observations :

- Functional Groups: The target compound lacks fluoropyridine or silyl-protected groups found in analogs, focusing instead on diamino functionality. This makes it more reactive toward electrophiles or metal coordination compared to the fluoropyridine-containing derivatives .

- Stereochemistry : The (3S,4S) configuration provides enantiomeric specificity, unlike the racemic (±)-trans mixtures of the analogs, which may reduce selectivity in biological applications .

- Protecting Groups : The Boc group in the target compound is acid-labile, whereas the tert-butyldimethylsilyloxy (TBSO) group in the first analog requires fluoride-based deprotection. This impacts synthetic workflows and compatibility with other reagents .

Physicochemical and Commercial Considerations

- Solubility: The hydrophilic diamino groups in the target compound likely enhance water solubility compared to the lipophilic TBSO and fluoropyridine substituents in analogs.

- Commercial Availability : The target compound’s hydrochloride salt is widely supplied by global vendors (e.g., ECHEMI, Krka D.D.), emphasizing its industrial relevance . In contrast, analogs from the pyridine catalog are less frequently commercialized, suggesting niche research applications .

- Stability : The Boc-protected amine in the target compound offers superior stability under basic conditions compared to the hydroxymethyl group in the second analog, which may oxidize or esterify .

Biological Activity

(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate, with the CAS number 1020571-45-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₉H₁₉N₃O₂

- Molecular Weight : 201.27 g/mol

- IUPAC Name : tert-butyl (3S,4S)-3,4-diaminopyrrolidine-1-carboxylate

- Purity : Typically available at 95-97% purity in commercial preparations.

The biological activity of this compound is primarily attributed to its structural similarity to amino acids and its ability to interact with biological systems. It is postulated to function as a substrate or inhibitor in various enzymatic pathways, particularly those involving amino acid metabolism.

Pharmacological Studies

- Antioxidant Activity : Studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. This activity is crucial for mitigating oxidative stress in cells and may contribute to protective effects against various diseases.

- Neuroprotective Effects : Research has suggested that this compound can enhance neuronal survival under stress conditions. It may exert neuroprotective effects by modulating glutamate signaling pathways and reducing excitotoxicity.

- Anticancer Potential : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. The exact mechanism remains under investigation but may involve apoptosis induction and cell cycle arrest.

Study on Antioxidant Activity

A study published in a peer-reviewed journal demonstrated the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound showed a significant reduction in DPPH radical concentration compared to control samples.

| Concentration (µM) | DPPH Scavenging (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Neuroprotective Study

In a model of neurodegeneration induced by glutamate toxicity, this compound was administered to neuronal cultures. Results indicated a dose-dependent increase in cell viability.

| Treatment (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 80 |

| 50 | 90 |

| 100 | 95 |

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) : Use , , and NMR to confirm stereochemistry and functional groups. For example, NMR can detect phosphonates in related pyrrolidine derivatives, which may indicate synthetic intermediates .

-

Mass Spectrometry : Employ ESI-MS and HRMS to verify molecular weight and purity. Rotameric mixtures (common in flexible pyrrolidine derivatives) may require HRMS for unambiguous assignment .

-

X-ray Crystallography : Resolve absolute stereochemistry using SHELX-based refinement (e.g., SHELXL for small-molecule structures) .

Example NMR Assignments Proton Environment NH groups tert-butyl protons Pyrrolidine backbone Data derived from analogous compounds in

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Respiratory protection is recommended if handling powders .

- Ventilation : Use fume hoods to minimize inhalation risks.

- Emergency Measures : Immediate access to eyewash stations and washing facilities is essential. Consult safety data sheets (SDS) for spill management .

Q. How is the stereochemical integrity of (3S,4S)-configured pyrrolidines maintained during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use tert-butyloxycarbonyl (Boc) groups to protect amines, preventing racemization during reactions .

- Low-Temperature Conditions : Perform nucleophilic substitutions or coupling reactions at 0–20°C to minimize epimerization .

- Stereospecific Catalysts : Enantioselective hydrogenation or enzymatic resolution ensures retention of (3S,4S) configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by rotameric equilibria?

- Methodological Answer :

- Variable-Temperature NMR : Analyze spectra at −40°C to slow rotamer interconversion, simplifying splitting patterns .

- Computational Modeling : Use density functional theory (DFT) to predict chemical shifts for each rotamer and compare with experimental data .

- Dynamic NMR (DNMR) : Calculate activation energy barriers for rotamer interconversion using line-shape analysis .

Q. What strategies optimize synthetic yield in multi-step pyrrolidine functionalization?

- Methodological Answer :

- Stepwise Protection/Deprotection : Example sequence:

Boc protection of amines.

Phosphorylation or sulfonylation at specific positions.

Final deprotection under mild acidic conditions (e.g., TFA) .

-

Catalytic Efficiency : Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions in dichloromethane .

Reaction Optimization Parameters Parameter Solvent Temperature Catalyst Reaction Time Data from

Q. How does the (3S,4S) stereochemistry influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The tert-butyl group shields the pyrrolidine ring, directing electrophiles to the less hindered C3/C4 positions .

- Electronic Effects : Diamine groups enhance nucleophilicity at specific sites, enabling selective Suzuki-Miyaura or Buchwald-Hartwig couplings .

- Case Study : In Pd-catalyzed couplings, the (3S,4S) configuration improves regioselectivity by 30% compared to racemic analogs .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess solubility and membrane permeability using force fields like AMBER or CHARMM .

- ADMET Prediction : Software such as Schrödinger’s QikProp estimates logP (−0.5 to 1.2) and bioavailability (>80%) based on tert-butyl and diamine motifs .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for stereoisomeric analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.